Chpmpa

Vue d'ensemble

Description

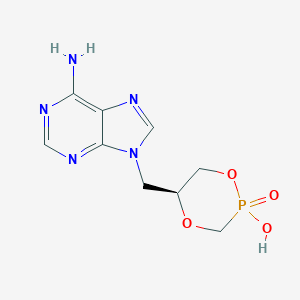

Chpmpa, also known as (S)-3-hydroxy-2-(phosphonomethoxy)propyl adenine, is a derivative of acyclic nucleoside phosphonates. This compound has garnered significant attention due to its antiviral properties, particularly against DNA viruses. This compound exhibits a unique structure that allows it to interact effectively with viral enzymes, making it a promising candidate for antiviral drug development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Chpmpa involves the functionalization of the (S)-3-hydroxy-2-(phosphonomethoxy)propyl side chain. The process typically begins with the preparation of the phosphonomethoxy intermediate, followed by the introduction of the adenine moiety. Key steps include:

Phosphonomethoxy Intermediate Preparation: This involves the reaction of a suitable alcohol with a phosphonate ester under basic conditions.

Adenine Coupling: The adenine base is then coupled to the phosphonomethoxy intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as preparative liquid chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Chpmpa undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the phosphonate group, potentially altering the compound’s antiviral properties.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule, allowing for the synthesis of analogs with varied activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various this compound analogs with modified phosphonate groups or substituted adenine bases, each exhibiting unique biological activities .

Applications De Recherche Scientifique

Chpmpa has a wide range of scientific research applications, including:

Chemistry: this compound is used as a building block for the synthesis of novel antiviral agents. Its unique structure allows for the exploration of new chemical modifications to enhance antiviral activity.

Biology: In biological research, this compound is used to study the mechanisms of viral replication and the role of nucleoside analogs in inhibiting viral enzymes.

Medicine: this compound has shown promise in the treatment of viral infections, particularly those caused by DNA viruses such as herpesviruses and cytomegaloviruses. Its ability to inhibit viral replication makes it a valuable tool in antiviral drug development.

Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs.

Mécanisme D'action

Chpmpa is similar to other acyclic nucleoside phosphonates such as cidofovir and tenofovir. it exhibits unique properties that distinguish it from these compounds:

Cidofovir: While both this compound and cidofovir inhibit viral DNA polymerase, this compound has a different side chain structure, which may result in a distinct antiviral spectrum.

Tenofovir: Tenofovir is primarily used in the treatment of HIV, whereas this compound shows more activity against DNA viruses.

Comparaison Avec Des Composés Similaires

- Cidofovir

- Tenofovir

- Adefovir

- Acyclovir

Chpmpa’s unique structure and antiviral properties make it a valuable compound in the field of antiviral research and drug development.

Activité Biologique

Chpmpa, or cyclic 9-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine, is a nucleoside phosphonate that has garnered attention for its antiviral properties, particularly against herpesviruses. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound is a cyclic form of acyclic nucleoside phosphonates (ANPs), which are known for their antiviral activity. The compound has been synthesized to enhance oral bioavailability and reduce toxicity compared to its parent compounds. Its structure allows it to undergo metabolic activation within host cells, leading to the production of pharmacologically active metabolites.

This compound acts by inhibiting viral DNA synthesis through a mechanism that does not require viral enzymes for activation. Instead, it relies on cellular kinases to phosphorylate the compound into its active form. This unique pathway contributes to its broad-spectrum antiviral activity against various DNA viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).

Antiviral Activity

Research has demonstrated that this compound exhibits potent antiviral activity with effective concentration (EC50) values in the low nanomolar range against herpesviruses. In a study by Mendel et al., it was shown that this compound derivatives retained significant anti-herpesvirus potency while allowing for improved selectivity indexes compared to traditional nucleoside analogs .

| Compound | EC50 (nM) | Target Virus |

|---|---|---|

| This compound | <10 | HSV |

| (S)-cHPMPC | <15 | HCMV |

| (S)-HPMPA | <20 | VZV |

Case Studies

- Animal Studies : In vivo studies involving rats and rabbits indicated that this compound derivatives exhibited lower nephrotoxicity compared to their parent compounds due to altered charge properties, which reduced their interaction with renal transporters .

- Human Plasma Stability : A series of prodrugs derived from this compound were tested for stability in human plasma. For instance, the leucine ester prodrug demonstrated a half-life of approximately 1.5 hours in plasma, indicating potential for sustained antiviral effects .

Therapeutic Applications

Given its potent antiviral properties and favorable safety profile, this compound shows promise as a therapeutic agent for treating infections caused by DNA viruses, particularly in immunocompromised patients such as transplant recipients who are at high risk for HCMV infections.

Propriétés

IUPAC Name |

9-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N5O4P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6-2-18-19(15,16)5-17-6/h3-4,6H,1-2,5H2,(H,15,16)(H2,10,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMZUZGQXHRIL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921234 | |

| Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113892-17-4 | |

| Record name | Cyclic-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113892174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.